(+)-10,2-Camphorsultam
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Overview
Description
(+)-10,2-Camphorsultam is a chiral auxiliary derived from camphor. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound is known for its high enantiomeric purity and stability, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-10,2-Camphorsultam can be synthesized through several methods. One common route involves the reaction of camphor with sulfamide under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the sultam ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of camphor, followed by its reaction with sulfamide in the presence of a suitable catalyst. The product is then purified through crystallization or distillation to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(+)-10,2-Camphorsultam undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sultam to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sultams, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-10,2-Camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs, particularly those requiring high enantiomeric purity.
Industry: this compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (+)-10,2-Camphorsultam exerts its effects involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through its chiral center, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the reaction process.
Comparison with Similar Compounds
Similar Compounds
(1S)-(-)-2,10-Camphorsultam: The enantiomer of (+)-10,2-Camphorsultam, used in similar applications but with opposite chirality.
(1R)-(+)-Camphor: The precursor to this compound, used in various synthetic applications.
(1R)-(+)-10-Camphorsulfonic Acid: Another derivative of camphor, used as a catalyst in organic synthesis.
Uniqueness
This compound is unique due to its high enantiomeric purity and stability, which make it an ideal chiral auxiliary for asymmetric synthesis. Its ability to induce chirality in a wide range of reactions sets it apart from other similar compounds.
Properties
CAS No. |
108448-77-7; 1932472-17-7 |
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Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 |
IUPAC Name |
(1R,5S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |
InChI |
InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m0/s1 |
InChI Key |
DPJYJNYYDJOJNO-NRPADANISA-N |
SMILES |
CC1(C2CCC13CS(=O)(=O)NC3C2)C |
solubility |
not available |
Origin of Product |
United States |
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